Losartan Impurity 2
Descripción
Structure
3D Structure
Propiedades
Número CAS |
1407521-00-9 |
|---|---|
Fórmula molecular |
C22H20ClN3O |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
2-[4-[(2-butyl-5-chloro-4-formylimidazol-1-yl)methyl]phenyl]benzonitrile |
InChI |
InChI=1S/C22H20ClN3O/c1-2-3-8-21-25-20(15-27)22(23)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3 |
Clave InChI |
YGFYCMCIBMLOOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)Cl)C=O |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling the Chemical Identity of Losartan Impurity 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Losartan Impurity 2, a substance relevant to the quality control and safety assessment of the widely prescribed antihypertensive drug, Losartan. This document elucidates the chemical structure, nomenclature, and available analytical data for this impurity, offering a valuable resource for researchers and professionals in the pharmaceutical industry.
Chemical Structure and Identification
Through extensive database cross-referencing, the compound often designated as "this compound" has been identified. While the nomenclature can vary between suppliers, with designations such as "Losartan Impurity 34" or "Losartan Impurity 46" also in use, the definitive chemical identity is linked to a specific CAS Registry Number and molecular formula.
The chemical structure of this compound is 4'-((2-butyl-4-chloro-5-(chloromethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile .
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties and Identifiers
A summary of the key identifiers and physicochemical properties for this compound is presented in the table below for easy reference.
| Property | Value |
| IUPAC Name | 4'-((2-butyl-4-chloro-5-(chloromethyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile |
| CAS Registry Number | 757149-84-1 |
| Molecular Formula | C₂₂H₂₁Cl₂N₃ |
| Molecular Weight | 398.33 g/mol |
| Synonyms | This compound, Losartan Impurity 34, Losartan Impurity 46 |
Synthesis and Formation
This compound is understood to be a process-related impurity that can arise during the synthesis of Losartan. Its formation is associated with specific reaction conditions and the presence of certain intermediates. The structure suggests a potential synthetic pathway involving the alkylation of the biphenyl (B1667301) nitrile moiety with the chlorinated imidazole (B134444) derivative.
Caption: Potential synthetic pathway for this compound.
Analytical Methodologies
The detection and quantification of this compound in drug substances and finished products are critical for ensuring pharmaceutical quality. High-Performance Liquid Chromatography (HPLC) is the most common and effective analytical technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of Losartan and its impurities often involves a reversed-phase column with gradient elution.
Illustrative HPLC Method Parameters:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 30 °C |
Note: This is a general method and must be validated for the specific purpose of quantifying this compound. Method development and validation should be performed in accordance with ICH guidelines.
Caption: General workflow for HPLC analysis of Losartan impurities.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure, the expected spectral characteristics can be predicted.
-
¹H NMR: Signals corresponding to the butyl chain, the methylene (B1212753) bridge, the chloromethyl group, and the aromatic protons of the biphenyl system would be expected.
-
¹³C NMR: Resonances for the aliphatic carbons of the butyl group, the methylene carbons, the aromatic carbons of the biphenyl and imidazole rings, and the nitrile carbon would be anticipated.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 397 and 399 for the [M]+ isotopic pattern due to the two chlorine atoms) and characteristic fragmentation patterns.
Conclusion
This technical guide provides a consolidated resource on the chemical structure and analytical considerations for this compound. A clear understanding of this impurity is essential for the development of robust control strategies in the manufacturing of Losartan, ultimately ensuring the safety and efficacy of the final drug product. Further research to fully characterize this impurity, including the public dissemination of its spectroscopic data and a validated, specific analytical method, would be of significant benefit to the pharmaceutical industry.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Co-elution in Losartan Impurity Analysis by HPLC
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the co-elution of peaks in Losartan (B1675146) impurity analysis by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Losartan that might co-elute?
Losartan has several known process-related and degradation impurities.[1][2] Co-elution is a risk, especially with impurities that are structurally similar to Losartan or to each other. Key impurities include:
-
Process-Related Impurities: These are intermediates or by-products from the synthesis process, such as Losartan Related Compound B (LRB) and Losartan Related Compound C (LRC).[1]
-
Degradation Products: These can form under stress conditions like exposure to acid, base, or oxidation.[1]
-
Nitrosamine (B1359907) Impurities: Recent concerns have focused on nitrosamine impurities like N-nitroso-N-methyl-4-aminobutyric acid (NMBA) and N-nitrosodiethylamine (NDEA), which require sensitive and specific analytical methods.[3][4]
Q2: My Losartan peak is showing shouldering or tailing, suggesting co-elution. What is the first thing I should check?
An asymmetrical peak shape is a strong indicator of a hidden, co-eluting impurity.[5]
-
Initial Check: Use a photodiode array (PDA) or diode array (DAD) detector to perform a peak purity analysis.[5] This software tool assesses the spectral homogeneity across the peak. If the spectra at the beginning, apex, and end of the peak are different, it confirms co-elution.[5]
-
Immediate Action: If co-elution is confirmed, the first step in troubleshooting is often to adjust the mobile phase strength to increase the capacity factor (k'). Weaken the mobile phase (e.g., decrease the percentage of the organic solvent) to increase retention time and promote separation.[5]
Q3: I am observing co-elution between two known Losartan impurities. How can I improve their separation?
When two impurity peaks overlap, the goal is to alter the selectivity of the chromatographic system.
-
Modify Mobile Phase pH: The ionization state of Losartan and its impurities can be altered by changing the mobile phase pH, which can significantly impact retention times.[6] For acidic compounds like Losartan, moving the pH further away from their pKa can increase retention in reversed-phase HPLC.[6]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727) or using a combination of both. Different organic solvents interact differently with the analyte and stationary phase, which can change selectivity and resolve the co-eluting peaks.
-
Adjust Column Temperature: Increasing or decreasing the column temperature can affect selectivity. A change of just 5-10°C can sometimes be enough to resolve closely eluting peaks.
Q4: How can I confirm the identity of a co-eluting peak without achieving baseline separation?
When chromatographic resolution is not possible, advanced detection methods are necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. A mass spectrometer can distinguish between co-eluting compounds based on their different mass-to-charge ratios (m/z), confirming the identity of the hidden impurity.[1]
Troubleshooting Guides
Guide 1: Systematic Workflow for Resolving Co-elution
Co-elution problems require a logical, step-by-step approach to identify the cause and implement an effective solution. The following workflow provides a systematic path for troubleshooting.
Caption: A systematic workflow for troubleshooting co-elution in HPLC.
Guide 2: Potential Causes of Co-elution
Understanding the root cause of peak co-elution is critical for selecting the right corrective action. This diagram outlines the primary factors that can lead to poor separation in HPLC analysis.
Caption: A cause-and-effect diagram illustrating factors that contribute to co-elution.
Experimental Protocols & Data
Appendix A: Example HPLC Method Parameters for Losartan Impurity Profiling
The following tables summarize typical starting parameters for an HPLC method designed to separate Losartan from its key impurities. These should be used as a baseline for method development and optimization.
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for non-polar compounds.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH to ensure consistent ionization of analytes.[1] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC.[1] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[1] |
| Column Temp. | 35 °C | Improves peak shape and reduces viscosity.[1] |
| Detection (UV) | 220 nm | Wavelength for detecting Losartan and its impurities.[1] |
| Injection Volume | 10 µL | Standard injection volume. |
Table 2: Example Gradient Elution Program
A gradient is essential to elute impurities with a wide range of polarities.[1]
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 40 | 60 |
| 30 | 20 | 80 |
| 35 | 20 | 80 |
| 36 | 90 | 10 |
| 45 | 90 | 10 |
Appendix B: Detailed Experimental Protocol
This protocol outlines the steps for preparing solutions and running the analysis.
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile. Filter and degas.
2. Standard Solution Preparation:
-
Losartan Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of Losartan Potassium reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Impurity Stock Solution: Prepare a stock solution containing a mix of known Losartan impurities at an appropriate concentration (e.g., 100 µg/mL each) in the diluent.
-
Spiked Working Solution (e.g., 100 µg/mL Losartan, 1 µg/mL Impurities): Prepare a working solution by spiking the Losartan solution with the impurity stock to verify the separation capability of the method.
3. Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 10 Losartan tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer it to a suitable volumetric flask.
-
Add diluent to fill approximately 70% of the flask volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.[3]
-
Dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC System Setup and Run:
-
Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks from the solvent.
-
Inject the spiked working solution to confirm the retention times and resolution of all compounds.
-
Inject the sample solutions for analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Losartan Azido Impurity Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques for the quantification of the losartan (B1675146) azido (B1232118) impurity (5-[4'-[(5-(azidomethyl)-2-butyl-4-chloro-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]2-yl]-1H-tetrazole), a compound of significant interest due to its potential mutagenicity. The methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This comparison is based on experimental data from method validation studies and is intended to assist in the selection of the most appropriate method for specific analytical needs.
Introduction to Losartan Azido Impurity
The presence of azido impurities in sartan-containing medicinal products has been a subject of regulatory scrutiny. The losartan azido impurity, in particular, has been identified as a potential mutagen.[1][2] While subsequent in vivo studies have classified it as a non-mutagenic impurity according to ICH M7(R1) guidelines, its control remains a critical aspect of quality assurance for losartan drug substances and products.[3] Accurate and validated analytical methods are therefore essential for monitoring and controlling this impurity to ensure patient safety.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and UPLC-MS/MS for the quantification of the losartan azido impurity depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
Method Performance Comparison
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 2.0–200.0 ng/mL | 1.0–16.0 ng/mL (0.667–10.667 ppm) |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.57 ng/mL | Not explicitly stated, but LOQ is very low |
| Limit of Quantification (LOQ) | 1.89 ng/mL | 0.667 ppm |
| Accuracy (Recovery) | 92.8–108.7% | 70–130% |
| Precision (%RSD) | < 9.7% (Intra-day & Inter-day) | < 10% at LOQ |
Technical Comparison
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Good, but potential for interference from co-eluting species. | Excellent, highly specific due to mass-based detection. |
| Sensitivity | Generally lower than MS/MS. | Very high, suitable for trace-level analysis. |
| Run Time | Typically longer due to larger particle size columns. | Faster analysis times with smaller particle size columns. |
| Instrumentation Cost | Lower | Higher |
| Complexity | Simpler operation and data analysis. | More complex instrumentation and data interpretation. |
Experimental Protocols
Detailed methodologies for the HPLC-UV and UPLC-MS/MS methods are provided below. These protocols are based on published validation studies and serve as a reference for laboratory implementation.
HPLC-UV Method Protocol
This method is suitable for the quantification of the losartan azido impurity in drug substances.
1. Sample Preparation:
-
Dissolve the sartan drug substance in 0.1M NaOH.
-
Adjust the pH to 4.5 with 20% H3PO4.
-
Dilute with water to precipitate the active pharmaceutical ingredient (API).
-
Filter the solution through a 0.45 µm PVDF membrane filter.
-
The resulting supernatant is used for analysis.[4]
2. Chromatographic Conditions:
-
Column: Hydro RP HPLC (250 x 4.6 mm, 4 µm)[4]
-
Mobile Phase: Gradient elution (specific gradient profile to be optimized based on the system)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 205 nm[4]
-
Injection Volume: To be optimized
UPLC-MS/MS Method Protocol
This method offers high sensitivity and is ideal for trace-level quantification of the losartan azido impurity.
1. Sample Preparation:
-
Accurately weigh 7.5 mg of the losartan potassium API into a 5 mL volumetric flask.
-
Add the diluent (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) to dissolve the sample.
-
Sonicate until the sample is fully dissolved and make up the volume.
-
Filter the solution using a 0.45 µm nylon syringe filter before injection.[5]
2. Chromatographic Conditions:
-
System: Ultra High-Performance Liquid Chromatography (UHPLC) system[5]
-
Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with a modifier like formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Optimized for the UHPLC column dimensions (typically 0.3-0.6 mL/min).
-
Column Temperature: Controlled, for example, at 40°C.
-
Injection Volume: Typically small volumes (e.g., 1-5 µL).
3. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the impurity's characteristics.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for the losartan azido impurity need to be determined and optimized.
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of an analytical method for impurity quantification, in accordance with ICH guidelines.
Analytical method validation workflow.
Conclusion
Both HPLC-UV and UPLC-MS/MS are viable methods for the quantification of the losartan azido impurity. The HPLC-UV method offers a simpler and more cost-effective approach, which may be sufficient for routine quality control where the impurity levels are expected to be well above the detection limit.[4][6] In contrast, the UPLC-MS/MS method provides superior sensitivity and selectivity, making it the preferred choice for trace-level quantification, confirmation of impurity identity, and in situations where the sample matrix is complex.[5][7] The selection of the analytical method should be based on a risk assessment and the specific requirements of the analysis, in alignment with regulatory expectations.
References
- 1. Risk of the presence of mutagenic azido impurities in losartan active substance - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. Losartan azide impurity confirmed as not an in vivo mutagen compound - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. Determination of azide impurity in sartans using reversed-phase HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. jopcr.com [jopcr.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Losartan Impurity 2
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical impurities are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the disposal of Losartan Impurity 2 (CAS Number: 1407521-00-9), a compound with the molecular formula C₂₂H₂₀ClN₃O.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on best practices for the disposal of related pharmaceutical compounds and general hazardous chemical waste. It is imperative to consult the specific SDS provided by the supplier of this compound and to adhere to your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Hazard Information
Based on data for Losartan and its other impurities, this compound should be handled as a potentially hazardous substance. The primary risks include potential toxicity if ingested, skin and eye irritation, and long-term adverse effects on aquatic environments. All personnel handling this compound must be trained on its potential hazards and the proper use of Personal Protective Equipment (PPE).
Quantitative Hazard Data Summary (Based on Related Losartan Compounds)
| Hazard Category | Classification | Precautionary Statements |
| Acute Oral Toxicity | Potentially Harmful if Swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | May Cause Skin Irritation | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | May Cause Serious Eye Irritation | Wear eye and face protection. |
| Hazardous to the Aquatic Environment (Long-term) | Potentially Toxic to Aquatic Life | Avoid release to the environment. |
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory to minimize exposure:
-
Respiratory Protection: An appropriate respirator (e.g., N95 or higher) should be used, especially when handling the powder form, to prevent inhalation.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Gloves should be inspected before use and changed regularly.
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect the skin.
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including unused compound, contaminated filter paper, and weighing boats, into a dedicated, properly labeled hazardous waste container.
-
This container should be made of a material compatible with the chemical waste and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.
-
Do not mix this waste with other solvent waste streams unless specifically permitted by your institution's EHS department.
-
-
Contaminated Sharps:
-
Any sharps (needles, scalpels, etc.) contaminated with the impurity must be disposed of in a designated sharps container for hazardous chemical waste.
-
2. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," its CAS number (1407521-00-9), and the associated hazards (e.g., "Toxic").
-
Storage:
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel, away from general traffic, and ideally within a fume hood or a ventilated cabinet.
-
Ensure secondary containment is used to prevent spills.
-
3. Arranging for Disposal:
-
Contact EHS: Once the waste container is nearly full, or in accordance with your facility's regulations, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS department. This documentation typically includes the chemical name, quantity, and hazard information.
4. Spill Management:
-
Small Spills:
-
Wearing appropriate PPE, carefully clean up small spills of the solid material using a scoop or brush and place the material in the hazardous solid waste container.
-
Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and alert your laboratory supervisor and EHS department.
-
Follow your institution's specific procedures for large chemical spills.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage the disposal of this compound, ensuring a safe working environment and compliance with all relevant regulations. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
Essential Safety and Operational Guidance for Handling Losartan Impurity 2
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Losartan Impurity 2, identified as 2-Cyano-4'-bromomethyl biphenyl (B1667301) (CAS No. 114772-54-2). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard laboratory safety protocols.
Summary of Key Safety Information
A comprehensive understanding of the hazards associated with this compound is fundamental for safe handling. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Reference |
| Chemical Name | 2-Cyano-4'-bromomethyl biphenyl | [1][2][3] |
| CAS Number | 114772-54-2 | [1][3] |
| Molecular Formula | C14H10BrN | N/A |
| Molecular Weight | 272.14 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 125-128°C | [3] |
| Boiling Point | 413.2°C at 760 mmHg | [3] |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects. Very toxic to aquatic life with long lasting effects. | [1][2][4][5][6] |
| Precautionary Statements | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. | [1][2][4][5][7] |
Operational Plan: Handling and Disposal of this compound
This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of properly after handling the substance.[2][7]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls are recommended.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is necessary.[7][8]
Safe Handling Procedures
Adherence to these handling protocols will minimize the risk of exposure and contamination.
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Procedural Steps:
-
Preparation: Before handling, ensure the work area in the fume hood is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weighing paper, spatulas, and appropriate containers.
-
Weighing: Carefully weigh the required amount of the impurity on weighing paper. Avoid creating dust. Use a spatula to gently transfer the powder.
-
Transfer: Transfer the weighed powder to the reaction vessel or container within the fume hood.
-
Cleaning: After handling, decontaminate all surfaces and equipment. Wipe down the work area with an appropriate solvent (e.g., isopropanol) followed by a soap and water solution. Dispose of all contaminated disposables as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) and any unused material should be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Method: The primary method for disposal is incineration by a licensed hazardous waste disposal company.[7] Do not dispose of this chemical down the drain or in regular trash.[7]
-
Container Management: Keep the hazardous waste container closed when not in use and store it in a designated, secure area away from incompatible materials.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. scribd.com [scribd.com]
- 2. echemi.com [echemi.com]
- 3. 2-Cyano-4'-Bromomethyl Biphenyl [hsppharma.com]
- 4. 4'-Bromomethyl-2-cyanobiphenyl 114772-54-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 4'-(Bromomethyl)-2-cyanobiphenyl | C14H10BrN | CID 1501912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.com [capotchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
